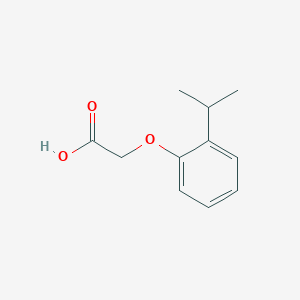

(2-Isopropylphenoxy)acetic acid

説明

The exact mass of the compound (2-Isopropylphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Isopropylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isopropylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGPCQVBKJMWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361638 | |

| Record name | (2-isopropylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25141-58-6 | |

| Record name | (2-isopropylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propan-2-yl)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2-Isopropylphenoxy)acetic acid from 2-isopropylphenol

This document provides a comprehensive technical overview for the synthesis of (2-isopropylphenoxy)acetic acid from 2-isopropylphenol, tailored for researchers, scientists, and professionals in drug development. The primary and most established method for this transformation is the Williamson ether synthesis, a robust and versatile reaction for forming ethers.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of (2-isopropylphenoxy)acetic acid from 2-isopropylphenol is a classic example of the Williamson ether synthesis.[1][2][3] This SN2 reaction involves two main steps:

-

Deprotonation: The phenolic hydroxyl group of 2-isopropylphenol is deprotonated by a strong base (e.g., sodium hydroxide, potassium hydroxide) to form a sodium or potassium 2-isopropylphenoxide. This phenoxide is a potent nucleophile.[2][4]

-

Nucleophilic Substitution: The resulting phenoxide ion attacks an electrophilic haloacetic acid derivative, such as chloroacetic acid or its ester (e.g., ethyl chloroacetate). The carboxylate group is a poor leaving group, so the halide is displaced, forming the ether linkage.[3][5]

If an ester like ethyl chloroacetate is used, a subsequent hydrolysis step under acidic or basic conditions is required to yield the final carboxylic acid product.[6]

Experimental Protocols

Several variations of the Williamson ether synthesis can be employed. Below are detailed protocols based on literature precedents.

Protocol 1: Reaction with Chloroacetic Acid

This is a direct, one-pot method for the synthesis.

Materials:

-

2-Isopropylphenol

-

Water (as solvent)

-

Hydrochloric acid (HCl) for acidification[4]

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

Base Dissolution: In a round-bottom flask, dissolve the base (e.g., 4g of KOH) in a minimal amount of water (e.g., 8 mL).[5]

-

Phenoxide Formation: Add 2-isopropylphenol (e.g., 0.03 mol) to the basic solution and stir until a homogenous solution of the phenoxide is formed.[5][6]

-

Addition of Haloacetic Acid: Prepare a solution of chloroacetic acid (e.g., 1.5 g in 5 mL of 30% NaOH).[4] Add this solution dropwise to the phenoxide mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux (around 90-100°C) for a specified period, typically ranging from 40 minutes to several hours, to ensure the reaction goes to completion.[4][5]

-

Work-up and Acidification: After cooling the reaction mixture to room temperature, dilute it with water.[4] Slowly acidify the solution with concentrated or 6M HCl until the pH is acidic, which will precipitate the crude (2-isopropylphenoxy)acetic acid.[4][5]

-

Isolation and Purification: The precipitated solid can be collected by vacuum filtration.[5] For further purification, the product can be extracted into an organic solvent like diethyl ether and subsequently purified by recrystallization, typically from hot water.[4][5]

Protocol 2: Reaction with Ethyl Chloroacetate followed by Hydrolysis

This two-step method first forms the ester, which is then hydrolyzed.

Materials:

-

2-Isopropylphenol

-

Ethyl chloroacetate[6]

-

Anhydrous potassium carbonate (K₂CO₃)[6]

-

Dry acetone (as solvent)[6]

-

Hydrochloric acid (HCl) for hydrolysis and acidification[6]

Procedure:

-

Ester Formation: A mixture of 2-isopropylphenol (0.03 mol), ethyl chloroacetate (0.045 mol), and anhydrous potassium carbonate (0.03 mol) in dry acetone (50 ml) is refluxed for approximately 12 hours.[6]

-

Solvent Removal: After the reaction, the acetone is removed under reduced pressure.

-

Hydrolysis: The resulting crude ester is then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid, until the ester is fully converted to the carboxylic acid.[6]

-

Isolation: The mixture is cooled, and the precipitated (2-isopropylphenoxy)acetic acid is filtered, washed with water, and dried. A yield of 88% has been reported for this method.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various reported synthetic procedures for phenoxyacetic acids, providing a basis for comparison.

| Parameter | Protocol 1 (Direct) | Protocol 2 (Ester Route) | Phase Transfer Catalysis | Reference |

| Starting Phenol | 2-Isopropylphenol | 2-Isopropylphenol | p-Chlorophenol | [5][6][7] |

| Alkylating Agent | Chloroacetic Acid | Ethyl Chloroacetate | Chloroacetic Acid | [5][6][7] |

| Base | NaOH / KOH | K₂CO₃ | K₂CO₃ | [5][6][7] |

| Solvent | Water | Dry Acetone | Toluene | [5][6][7] |

| Catalyst | None | None | Polyethylene Glycol (PEG) | [7] |

| Reaction Temp. | 90-100 °C | Reflux (Acetone) | 105-110 °C | [4][6][7] |

| Reaction Time | ~1-2 hours | 12 hours (esterification) | 2 hours | [4][6][7] |

| Reported Yield | Not specified | 88% | 94.8% | [6][7] |

Visual Diagrams

Synthesis Pathway

The diagram below illustrates the general reaction pathway for the synthesis of (2-isopropylphenoxy)acetic acid via the Williamson ether synthesis.

Caption: Williamson ether synthesis of (2-Isopropylphenoxy)acetic acid.

Experimental Workflow

The following flowchart outlines the key steps in a typical laboratory procedure for this synthesis, from initial reaction to final product purification.

Caption: General experimental workflow for the synthesis.

References

- 1. byjus.com [byjus.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. researchgate.net [researchgate.net]

- 7. Phase Transfer Catalytic Preparation of p-Chlorophenoxy Acetic Acid [yyhx.ciac.jl.cn]

In-Depth Technical Guide: (2-Isopropylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Isopropylphenoxy)acetic acid, a member of the phenoxyacetic acid class of organic compounds. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds. The guide is intended for professionals in research, and drug development, offering foundational data for further investigation of this molecule.

Chemical Identity and Properties

(2-Isopropylphenoxy)acetic acid, a derivative of phenoxyacetic acid, is characterized by an isopropyl group substituted at the ortho position of the phenoxy ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2-propan-2-ylphenoxy)acetic acid |

| CAS Number | 25141-58-6[1][2] |

| Molecular Formula | C₁₁H₁₄O₃[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Soluble in methanol | Inferred from related compounds |

Synthesis Protocol

The synthesis of (2-Isopropylphenoxy)acetic acid can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers. This procedure involves the reaction of a phenol with a haloalkane in the presence of a base.

Experimental Protocol: Synthesis of (2-Isopropylphenoxy)acetic acid

Materials:

-

2-Isopropylphenol

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Diethyl ether

-

Sodium carbonate (Na₂CO₃)

Procedure:

-

Preparation of Sodium 2-Isopropylphenoxide: In a round-bottom flask, dissolve 2-isopropylphenol in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution with stirring. This deprotonates the phenolic hydroxyl group to form the sodium 2-isopropylphenoxide salt.

-

Preparation of Sodium Chloroacetate Solution: In a separate beaker, dissolve sodium chloroacetate in water.

-

Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium 2-isopropylphenoxide.

-

Heat the reaction mixture to reflux for several hours to ensure the completion of the nucleophilic substitution reaction.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it with dilute hydrochloric acid to a pH of 1-2. This will precipitate the (2-Isopropylphenoxy)acetic acid.

-

Filter the crude product and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure (2-Isopropylphenoxy)acetic acid.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of (2-Isopropylphenoxy)acetic acid.

Potential Biological Activity and Signaling Pathways

While specific biological data for (2-Isopropylphenoxy)acetic acid is limited in publicly available literature, the broader class of phenoxyacetic acid derivatives has been extensively studied for various applications, most notably as herbicides.

Herbicidal Activity and Auxin Signaling:

Many phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins. Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins can disrupt these processes, leading to uncontrolled growth and ultimately, plant death.

The primary mechanism of action for auxinic herbicides involves their binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which, when overstimulated, result in the observed herbicidal effects.

Potential Signaling Pathway

Caption: Putative auxin signaling pathway for phenoxyacetic acid herbicides.

Other Potential Applications:

Derivatives of phenoxyacetic acid have also been investigated for other pharmacological activities, including:

-

Antidiabetic agents: Some derivatives have been shown to act as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.

-

Antiepileptic agents: Certain phenoxyacetic acid derivatives have demonstrated potential in preclinical models of epilepsy.

Further research is required to determine if (2-Isopropylphenoxy)acetic acid shares any of these biological activities.

Conclusion

(2-Isopropylphenoxy)acetic acid is a readily synthesizable compound with potential for biological activity, primarily inferred from its structural similarity to known auxinic herbicides. This guide provides the fundamental chemical and procedural information necessary for researchers to undertake further investigation into its specific properties and potential applications in drug discovery and development or agrochemical research. The provided synthesis protocol and the putative signaling pathway offer a solid starting point for such endeavors.

References

Physicochemical Properties of (2-Isopropylphenoxy)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (2-Isopropylphenoxy)acetic acid. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key concepts.

Core Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₄O₃[1][2] | For (2-Isopropylphenoxy)acetic acid. |

| Molecular Weight | 194.23 g/mol [1] | For (2-Isopropylphenoxy)acetic acid. |

| Melting Point | 149.0 to 153.0 °C[3][4] | For (2-Isopropyl-5-methylphenoxy)acetic acid. |

| Boiling Point | 211 °C[3] | For (2-Isopropyl-5-methylphenoxy)acetic acid. |

| pKa | 3.23±0.10 (Predicted) | For (2-Isopropyl-5-methylphenoxy)acetic acid. |

| Solubility | Soluble in Methanol | For (2-Isopropyl-5-methylphenoxy)acetic acid. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for (2-Isopropylphenoxy)acetic acid.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[5][6][7][8]

Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Sample of the organic compound

-

Heating oil (for Thiele tube)

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer with a rubber band for the Thiele tube method.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[9][10][11][12][13]

Materials:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid sample

-

Heating source (e.g., Bunsen burner)

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level above the side arm.

-

Place a few milliliters of the liquid sample into the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to a thermometer and immerse it in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a weak acid.[14][15][16][17][18]

Materials:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the weak acid of known concentration

-

Buffer solutions for pH meter calibration

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the weak acid solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized strong base solution from the burette in small increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

-

The pKa is the pH at the half-equivalence point.

Solubility Determination

The solubility of a solid in a solvent can be determined by measuring the maximum amount of solute that dissolves in a given amount of solvent at a specific temperature.[19][20][21][22][23]

Materials:

-

Test tubes with stoppers

-

Balance

-

Spatula

-

Graduated cylinder or pipette

-

Thermometer

-

Water bath (for temperature control)

-

The solid compound and various solvents

Procedure:

-

Measure a specific volume of the solvent into a test tube.

-

Record the initial temperature of the solvent.

-

Add a small, pre-weighed amount of the solid to the test tube.

-

Stopper the test tube and shake vigorously to facilitate dissolution.

-

If the solid dissolves completely, add another pre-weighed amount and repeat the process.

-

Continue adding the solid until a saturated solution is formed (i.e., no more solid dissolves).

-

The total mass of the solid that dissolved in the known volume of the solvent at that temperature represents its solubility.

Synthesis Workflow and Structure-Activity Relationship

Williamson Ether Synthesis of (2-Isopropylphenoxy)acetic acid

The Williamson ether synthesis is a common and effective method for preparing ethers. In the context of (2-Isopropylphenoxy)acetic acid, this would involve the reaction of 2-isopropylphenoxide with an α-haloacetic acid or its ester.[24][25][26][27][28]

Workflow for the Williamson ether synthesis of (2-Isopropylphenoxy)acetic acid.

Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[29][30][31][32][33] The structure-activity relationship (SAR) explores how modifications to the chemical structure of these compounds influence their biological potency.

Conceptual diagram of the structure-activity relationship for phenoxyacetic acid derivatives.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. (2-ISOPROPYL-5-METHYLPHENOXY)ACETIC ACID CAS#: 5333-40-4 [m.chemicalbook.com]

- 4. (2-Isopropyl-5-methylphenoxy)acetic Acid | 5333-40-4 | TCI AMERICA [tcichemicals.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. education.com [education.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. The Williamson Ether Synthesis [cs.gordon.edu]

- 25. byjus.com [byjus.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 28. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 29. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. jetir.org [jetir.org]

An In-Depth Technical Guide to the Solubility and Stability of (2-Isopropylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2-Isopropylphenoxy)acetic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. The information herein is based on the known characteristics of the parent compound, phenoxyacetic acid, and related derivatives, offering a robust framework for laboratory investigation.

Introduction to (2-Isopropylphenoxy)acetic Acid

(2-Isopropylphenoxy)acetic acid, with the chemical formula C₁₁H₁₄O₃, belongs to the class of phenoxyacetic acids. These compounds are characterized by a phenoxy group linked to an acetic acid moiety. The physicochemical properties of these molecules, including their solubility and stability, are critical parameters in various fields, particularly in drug development and formulation science, where they influence bioavailability, dosage form design, and shelf-life. The presence of the isopropyl group at the ortho position of the phenoxy ring is expected to influence its lipophilicity and steric hindrance, thereby affecting its solubility and interaction with other molecules.

Solubility Profile

Based on the general characteristics of phenoxyacetic acids, (2-Isopropylphenoxy)acetic acid is expected to be sparingly soluble in water and more soluble in organic solvents.[1][2] The carboxylic acid group suggests that its aqueous solubility will be pH-dependent, increasing in alkaline conditions due to the formation of a more soluble salt.[1]

Hypothetical Solubility Data

The following table presents hypothetical solubility data for (2-Isopropylphenoxy)acetic acid in various solvents at ambient temperature. This data is for illustrative purposes and should be determined experimentally using the protocols outlined in Section 3.

| Solvent | Type | Expected Solubility Range (g/L) |

| Purified Water | Polar Protic | 1.0 - 5.0 |

| 0.1 M HCl | Aqueous Acidic | 0.5 - 2.0 |

| 0.1 M NaOH | Aqueous Basic | > 50 |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Freely Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dichloromethane | Non-polar | Sparingly Soluble |

| Hexane | Non-polar | Insoluble |

Note: This table contains illustrative data. Actual values must be determined experimentally.

Experimental Protocols for Solubility Determination

Equilibrium Solubility Method (Shake-Flask)

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of (2-Isopropylphenoxy)acetic acid to a series of vials containing a known volume of the selected solvents (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the separation of the undissolved solid. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/L or mg/mL from the determined concentration and the dilution factor.

Stability Profile

(2-Isopropylphenoxy)acetic acid, like other phenoxyacetic acids, may be susceptible to degradation under various environmental conditions. The primary degradation pathways are likely to include hydrolysis of the ether linkage under extreme pH and temperature, and photodegradation.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Hypothetical Stability Data

The following table illustrates the expected outcome of a forced degradation study. The percentage of degradation is indicative and should be confirmed experimentally.

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradants (Predicted) |

| 0.1 M HCl | 24 | 60 | 5-10% | 2-Isopropylphenol, Glycolic acid |

| 0.1 M NaOH | 24 | 60 | 15-25% | 2-Isopropylphenol, Glycolic acid |

| 3% H₂O₂ | 24 | 25 | < 5% | Oxidized derivatives |

| Thermal (Solid) | 48 | 80 | < 2% | - |

| Photolytic | - | - | 10-20% | Photodegradation products |

Note: This table contains illustrative data. Actual values and degradation products must be determined experimentally.

Experimental Protocols for Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time.[4]

HPLC Method Development and Validation

Methodology:

-

Forced Degradation: Subject the (2-Isopropylphenoxy)acetic acid to the stress conditions outlined in Section 4.1.

-

Chromatographic Separation: Develop a reverse-phase HPLC method capable of separating the intact drug from all process-related impurities and degradation products. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

-

Long-Term Stability Study: Store the drug substance under ICH-recommended long-term and accelerated stability conditions and analyze samples at specified time points using the validated stability-indicating method.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of (2-Isopropylphenoxy)acetic Acid as a Synthetic Auxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Isopropylphenoxy)acetic acid is a synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). While specific quantitative data for (2-Isopropylphenoxy)acetic acid is limited in publicly available literature, its mechanism of action can be confidently inferred from its structural classification as a phenoxyacetic acid auxin. This technical guide delineates the core mechanism of action, leveraging the well-established paradigm of auxin perception and signaling. It details the molecular interactions with the TIR1/AFB co-receptor complex, subsequent signal transduction, and physiological outcomes. Furthermore, this guide provides standardized experimental protocols to quantitatively assess its auxin activity and presents illustrative data to serve as a benchmark for future studies.

Introduction to Synthetic Auxins and (2-Isopropylphenoxy)acetic Acid

Synthetic auxins are a cornerstone of modern agriculture and plant science, utilized for their ability to modulate plant growth and development. (2-Isopropylphenoxy)acetic acid belongs to the phenoxyacetic acid class of synthetic auxins, which also includes the widely studied herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). These molecules elicit a range of physiological responses by hijacking the plant's natural auxin signaling pathway. Understanding the precise mechanism of action is crucial for the development of novel, more selective, and effective plant growth regulators and herbicides.

The Core Signaling Pathway of Phenoxyacetic Acid Auxins

The primary mechanism of action for phenoxyacetic acid auxins involves their role as a "molecular glue" that stabilizes the interaction between two key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

Signaling Pathway Diagram

Caption: Canonical auxin signaling pathway initiated by a synthetic auxin.

Binding to the TIR1/AFB Receptor Complex

(2-Isopropylphenoxy)acetic acid, upon entering the cell nucleus, binds to a pocket in the TIR1/AFB F-box protein. This binding event is the critical first step in the signaling cascade. The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex known as the SCFTIR1/AFB complex.

Formation of a Stable Ternary Complex

The binding of the synthetic auxin to TIR1/AFB allosterically modifies the receptor's surface, creating a binding site for an Aux/IAA repressor protein. This results in the formation of a stable ternary complex: TIR1/AFB - auxin - Aux/IAA. The auxin molecule acts as a "molecular glue," holding the receptor and the repressor together.

Ubiquitination and Degradation of Aux/IAA Repressors

The formation of this stable complex allows the SCFTIR1/AFB E3 ubiquitin ligase to polyubiquitinate the Aux/IAA repressor. This polyubiquitin tag marks the Aux/IAA protein for degradation by the 26S proteasome.

Activation of Auxin Response Factors (ARFs)

In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors. This binding represses the transcriptional activity of the ARFs. The degradation of the Aux/IAA repressors liberates the ARFs.

Induction of Auxin-Responsive Gene Expression

Once freed, the ARFs can bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. This binding initiates the transcription of a wide array of genes involved in various aspects of plant growth and development, such as cell elongation, division, and differentiation. The sustained activation of these genes by a synthetic auxin, which is often more stable than natural IAA, can lead to uncontrolled growth and, at high concentrations, plant death.

Quantitative Data Summary

Specific quantitative data for (2-Isopropylphenoxy)acetic acid is not extensively available. The following tables present illustrative data based on typical values for other phenoxyacetic acid auxins to provide a framework for experimental expectations.

Table 1: Illustrative Binding Affinities of Auxins to TIR1/AFB Receptors

| Compound | Receptor | Binding Affinity (Kd, nM) |

| Indole-3-acetic acid (IAA) | TIR1 | ~20-50 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | ~100-500 |

| (2-Isopropylphenoxy)acetic acid (Hypothetical) | TIR1 | 50-300 |

Note: These are representative values and can vary based on the specific TIR1/AFB family member and the experimental conditions.

Table 2: Illustrative Dose-Response for Auxin-Induced Root Elongation Inhibition in Arabidopsis thaliana

| Concentration (µM) | IAA (% Inhibition) | 2,4-D (% Inhibition) | (2-Isopropylphenoxy)acetic acid (Hypothetical) (% Inhibition) |

| 0.001 | 5 | 2 | 3 |

| 0.01 | 20 | 10 | 15 |

| 0.1 | 50 | 35 | 40 |

| 1 | 80 | 70 | 75 |

| 10 | 95 | 90 | 92 |

Detailed Experimental Protocols

The following are standard protocols used to characterize the auxin activity of a synthetic compound like (2-Isopropylphenoxy)acetic acid.

In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the TIR1/AFB receptor.

Experimental Workflow

Caption: Workflow for an in vitro competitive binding assay.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins from E. coli or insect cells.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

-

Competitive Binding: In a microplate, incubate a fixed concentration of purified TIR1/AFB-Aux/IAA complex with a fixed concentration of a radiolabeled auxin (e.g., [³H]IAA) and a serial dilution of the unlabeled test compound, (2-Isopropylphenoxy)acetic acid.

-

Incubation: Incubate the mixture at 4°C for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Separation: Separate the protein-bound from free radiolabeled auxin using a method like size-exclusion chromatography or a filter-binding assay.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radiolabeled auxin against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Root Elongation Inhibition Assay in Arabidopsis thaliana

This bioassay assesses the physiological activity of the synthetic auxin by measuring its effect on primary root growth.

Experimental Workflow

Caption: Workflow for the Arabidopsis root elongation inhibition assay.

Methodology:

-

Media Preparation: Prepare Murashige and Skoog (MS) agar medium supplemented with a range of concentrations of (2-Isopropylphenoxy)acetic acid (e.g., 0.001 µM to 10 µM) and a solvent control.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on the prepared media.

-

Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Growth Conditions: Transfer the plates to a controlled environment growth chamber (e.g., 22°C, 16-hour photoperiod).

-

Data Collection: After a set period (e.g., 5-7 days), capture high-resolution images of the plates.

-

Image Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

-

Data Analysis: For each concentration, calculate the average root length and the percentage of inhibition relative to the solvent control. Plot the percent inhibition against the concentration to generate a dose-response curve.

Conclusion

(2-Isopropylphenoxy)acetic acid functions as a synthetic auxin by mimicking the action of endogenous IAA. Its core mechanism involves binding to the TIR1/AFB receptor, which promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This leads to the activation of ARF-mediated gene expression, ultimately driving auxin-related physiological responses. While specific quantitative data for this compound are not widely published, its activity can be thoroughly characterized using the standardized protocols outlined in this guide. Further research is warranted to elucidate the precise binding kinetics and dose-response relationships of (2-Isopropylphenoxy)acetic acid with different members of the TIR1/AFB family and to explore its potential for specific applications in agriculture and plant biotechnology.

The Biological Activity of (2-Isopropylphenoxy)acetic Acid and Its Derivatives: A Technical Overview

(2-Isopropylphenoxy)acetic acid and its derivatives represent a class of chemical compounds with a diverse range of biological activities. This technical guide provides an in-depth analysis of their antimicrobial, herbicidal, plant growth regulatory, anticancer, and anti-inflammatory properties. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Antimicrobial Activity

Derivatives of (2-Isopropylphenoxy)acetic acid have demonstrated notable antibacterial and antifungal properties. The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Quantitative Antimicrobial Data

A study on a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides revealed significant antimicrobial activity. The data, presented as the zone of inhibition, is summarized in the table below.

| Compound Number | Test Microorganism | Zone of Inhibition (mm) |

| 2 | Pseudomonas aeruginosa | 20 |

| Staphylococcus aureus | 26 | |

| 6 | Pseudomonas aeruginosa | 19 |

| Staphylococcus aureus | 28 | |

| 13 | Candida albicans | 25 |

| 14 | Candida albicans | 24 |

| 15 | Pseudomonas aeruginosa | 21 |

| Staphylococcus aureus | 25 | |

| 16 | Candida albicans | 26 |

| Griseofulvin (Standard) | Candida albicans | 16 |

Note: Data for specific derivatives of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity is commonly assessed using the agar well diffusion method.

-

Preparation of Inoculum: A standardized microbial suspension is prepared by inoculating a suitable broth and incubating until the desired turbidity is reached, often corresponding to a specific McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and evenly streaked across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Well Creation: A sterile cork borer (typically 6-8 mm in diameter) is used to punch wells into the agar.

-

Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway: Bacterial Cell Membrane Disruption

The following diagram illustrates the proposed mechanism of bacterial cell membrane disruption by phenolic compounds.

Herbicidal and Plant Growth Regulatory Activity

Phenoxyacetic acids are a well-established class of herbicides that act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing the death of susceptible broad-leaf plants.[1]

Mechanism of Action: Auxin Signaling Pathway

(2-Isopropylphenoxy)acetic acid and its derivatives exert their herbicidal and plant growth regulatory effects by interfering with the auxin signaling pathway. In the presence of these synthetic auxins, transcriptional repressors (Aux/IAA proteins) are targeted for degradation. This allows auxin response factors (ARFs) to activate the expression of auxin-responsive genes, leading to a cascade of physiological changes that disrupt normal plant development.

Signaling Pathway: Auxin-Mediated Gene Expression

The following diagram illustrates the auxin signaling pathway leading to gene expression.

Experimental Protocol: Plant Growth Regulation Bioassay

A common method to assess plant growth regulator activity is the seed germination and seedling growth bioassay.

-

Preparation of Test Solutions: A series of concentrations of the test compound are prepared in a suitable solvent (e.g., water with a small amount of DMSO).

-

Seed Sterilization and Plating: Seeds of a model plant (e.g., lettuce or radish) are surface-sterilized and placed on a growth medium (e.g., agar) in petri dishes.

-

Treatment: A defined volume of each test solution concentration is applied to the respective petri dishes. A control group with only the solvent is also included.

-

Incubation: The petri dishes are incubated under controlled conditions of light and temperature for a specific period (e.g., 3-7 days).

-

Measurement: Parameters such as germination rate, root length, and shoot length are measured. Inhibition or stimulation of growth compared to the control indicates plant growth regulatory activity.

Anticancer and Anti-Inflammatory Activities

Quantitative Data for Related Phenoxyacetic Acid Derivatives

The following table summarizes the IC50 values for COX-2 inhibition by some phenoxyacetic acid derivatives, demonstrating their anti-inflammatory potential.

| Compound | COX-2 IC50 (µM) |

| Derivative A | 0.06 ± 0.01 |

| Derivative B | 0.09 ± 0.01 |

| Celecoxib (Standard) | 0.05 ± 0.02 |

Note: Data for representative phenoxyacetic acid derivatives from recent studies, not specifically (2-Isopropylphenoxy)acetic acid.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: Anticancer Drug Screening

The following diagram outlines a typical workflow for screening compounds for anticancer activity.

Experimental Protocol: COX-2 Inhibition Assay

The ability of a compound to inhibit the COX-2 enzyme can be determined using various commercially available assay kits.

-

Reagent Preparation: Prepare the necessary reagents, including the assay buffer, heme, COX-2 enzyme, and the test inhibitor at various concentrations.

-

Enzyme and Inhibitor Incubation: In a microplate well, combine the reaction buffer, heme, and COX-2 enzyme. Then, add the test inhibitor and pre-incubate to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: The activity of the COX-2 enzyme is measured by detecting the production of prostaglandin G2, often through a fluorometric or colorimetric probe.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Conclusion

(2-Isopropylphenoxy)acetic acid and its derivatives exhibit a wide spectrum of biological activities, making them interesting candidates for further research and development in agriculture and medicine. While quantitative data on the parent compound is limited in the current literature, its derivatives have shown significant potential as antimicrobial, herbicidal, and anti-inflammatory agents. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic and agrochemical applications of this class of compounds. Further studies are warranted to fully elucidate the structure-activity relationships and to evaluate the in vivo efficacy and safety of promising derivatives.

References

An In-depth Technical Guide on the Potential Herbicidal Properties of (2-Isopropylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Isopropylphenoxy)acetic acid is a member of the phenoxyalkanoic acid class of compounds, a group well-recognized for its herbicidal members that act as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, death in susceptible plant species, particularly broadleaf weeds. This technical guide provides a comprehensive overview of the core scientific principles related to the potential herbicidal properties of (2-Isopropylphenoxy)acetic acid. It covers its synthesis, presumed mechanism of action through the auxin signaling pathway, and detailed experimental protocols for its evaluation. While specific quantitative efficacy data for (2-Isopropylphenoxy)acetic acid is not extensively available in public literature, this guide establishes a foundational understanding for researchers to initiate further investigation into its potential as a selective herbicide.

Introduction

Phenoxyacetic acid derivatives have been a cornerstone of chemical weed control since the mid-20th century, with prominent examples including 2,4-D and MCPA. These synthetic auxins are valued for their selective control of broadleaf weeds in monocotyledonous crops. (2-Isopropylphenoxy)acetic acid, sharing the core phenoxyacetic acid structure, is a logical candidate for herbicidal activity. Its efficacy will be influenced by the nature and position of the isopropyl substituent on the phenoxy ring, which affects its binding to auxin receptors and its metabolic stability within the plant. This document serves as a technical resource for researchers aiming to explore the herbicidal potential of (2-Isopropylphenoxy)acetic acid.

Synthesis of (2-Isopropylphenoxy)acetic Acid

The synthesis of (2-Isopropylphenoxy)acetic acid can be achieved through a Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Reaction Scheme:

(2-Isopropylphenoxy)acetic Acid: A Technical Guide to a Synthetic Auxin Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isopropylphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of chemicals, which are known for their auxin-like activity in plants.[1] Natural auxins, such as indole-3-acetic acid (IAA), are crucial hormones that regulate various aspects of plant growth and development, including cell elongation, division, and differentiation.[2] Synthetic auxins, like (2-Isopropylphenoxy)acetic acid, mimic the action of natural auxins and are utilized in agriculture and horticulture as plant growth regulators.[1] At high concentrations, some phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are employed as herbicides.[1] This technical guide provides a comprehensive overview of (2-Isopropylphenoxy)acetic acid, focusing on its synthesis, potential biological activity, and the experimental protocols used to evaluate its effects.

Chemical Properties and Synthesis

A detailed protocol for the synthesis of (2-Isopropylphenoxy)acetic acid has been established, yielding colorless, block-like crystals. The molecular structure has been confirmed through crystallographic studies.[3]

Table 1: Chemical and Physical Properties of (2-Isopropylphenoxy)acetic acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Colorless block-like crystals | [3] |

Synthesis Protocol

The synthesis of (2-Isopropylphenoxy)acetic acid involves a two-step process:

-

Esterification: A mixture of 2-isopropylphenol, ethyl chloroacetate, and anhydrous potassium carbonate is refluxed in dry acetone. The resulting product is isopropyl phenoxy ethyl acetate.[3]

-

Saponification: The isopropyl phenoxy ethyl acetate is then dissolved in ethanol, and a solution of sodium hydroxide in water is added. The mixture is refluxed, and after cooling and acidification with hydrochloric acid, the precipitate of (2-Isopropylphenoxy)acetic acid is filtered, washed, and recrystallized from ethanol.[3]

Biological Activity and Mechanism of Action

While the biological activity of (2-Isopropylphenoxy)acetic acid is under assessment, its structural similarity to other active phenoxyacetic acids suggests it likely functions as an auxin agonist.[3] The general mechanism of action for auxin and its synthetic analogs involves the SCF-TIR1/AFB E3 ubiquitin ligase complex.[4]

The Auxin Signaling Pathway

Figure 1. A simplified diagram of the auxin signaling pathway.

In this pathway, auxin binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and Aux/IAA repressor proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to a plant growth response.[4]

Experimental Protocols for Bioactivity Assessment

To determine the specific effects of (2-Isopropylphenoxy)acetic acid on plant growth, standard auxin bioassays are employed. These assays provide quantitative data on the auxin-like activity of the compound.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat (Avena sativa) coleoptiles.

Methodology:

-

Plant Material: Germinate oat seeds in complete darkness for approximately 72 hours.

-

Coleoptile Sectioning: Excise subapical sections (typically 5-10 mm) from the etiolated coleoptiles under a dim green light.

-

Incubation: Float the coleoptile sections in a buffered solution (e.g., phosphate buffer at pH 6.0) containing a range of concentrations of (2-Isopropylphenoxy)acetic acid and a control (buffer only).

-

Measurement: After a set incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile sections.

-

Data Analysis: Calculate the percentage elongation for each concentration compared to the control. Plot a dose-response curve to determine the optimal concentration for promoting elongation and to identify any inhibitory effects at higher concentrations.

Root Growth Inhibition Assay

Auxins typically promote root growth at very low concentrations but inhibit it at higher concentrations. This bioassay quantifies this inhibitory effect.

Methodology:

-

Plant Material: Germinate seeds of a model plant, such as Arabidopsis thaliana or cress (Lepidium sativum), on a nutrient-rich agar medium.

-

Treatment Application: Prepare agar plates containing a range of concentrations of (2-Isopropylphenoxy)acetic acid.

-

Seedling Transfer: Transfer seedlings with a consistent primary root length to the treatment plates.

-

Incubation: Place the plates vertically in a growth chamber with controlled light and temperature for a set period (e.g., 3-5 days).

-

Measurement: Measure the length of the primary root.

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Construct a dose-response curve to determine the concentration that causes 50% inhibition (IC50).

Figure 2. A general workflow for assessing the auxin-like activity of a compound.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the effects of (2-Isopropylphenoxy)acetic acid on plant growth from standardized bioassays. The data presented below for related phenoxyacetic acid derivatives is for illustrative purposes to indicate the expected range of activity.

Table 2: Illustrative Quantitative Data for Phenoxyacetic Acid Derivatives in Auxin Bioassays (Hypothetical)

| Compound | Bioassay | Concentration Range Tested | Optimal Concentration for Promotion | IC50 for Root Inhibition |

| 2,4-D | Avena Coleoptile Elongation | 10⁻⁸ M - 10⁻³ M | ~10⁻⁵ M | ~10⁻⁷ M |

| NAA | Avena Coleoptile Elongation | 10⁻⁸ M - 10⁻³ M | ~10⁻⁶ M | ~10⁻⁸ M |

| (2-Isopropylphenoxy)acetic acid | Avena Coleoptile Elongation | Data Not Available | Data Not Available | Data Not Available |

| (2-Isopropylphenoxy)acetic acid | Root Growth Inhibition | Data Not Available | Data Not Available | Data Not Available |

Conclusion and Future Directions

(2-Isopropylphenoxy)acetic acid is a synthetic phenoxyacetic acid derivative with the potential to act as a plant growth regulator. While its synthesis is well-documented, a comprehensive understanding of its biological activity requires further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its auxin-like properties. Future research should focus on generating quantitative data from these bioassays to establish a clear dose-response relationship for various plant species. Furthermore, molecular docking studies and gene expression analyses could elucidate the specific interactions of (2-Isopropylphenoxy)acetic acid with auxin receptors and its impact on the downstream signaling cascade. Such data will be invaluable for its potential application in agriculture and for the development of novel plant growth regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Effact of naphthalene acetic acid in agriculture and the role of increase yield | Semantic Scholar [semanticscholar.org]

- 3. Jasmonates Regulate Auxin-Mediated Root Growth Inhibition in Response to Rhizospheric pH in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional and epigenomic changes in response to polyethylene glycol-triggered osmotic stress in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense scientific scrutiny. This technical guide provides an in-depth review of the current scientific literature on phenoxyacetic acid derivatives, focusing on their synthesis, diverse pharmacological applications, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives have been shown to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities. The core phenoxyacetic acid scaffold has been a fruitful starting point for the development of potent and selective therapeutic agents.

Anti-inflammatory Activity

A significant area of research has focused on the development of phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| 5d | 0.09 ± 0.01 | 111.53 | [1] |

| 5f | 0.07 ± 0.01 | 133.34 | [1] |

| 7b | 0.06 ± 0.01 | - | [1] |

| 10c | 0.08 ± 0.01 | - | [1] |

| 10f | 0.09 ± 0.01 | - | [1] |

| Celecoxib (Reference) | 0.05 ± 0.02 | 298.6 | [1] |

| Mefenamic Acid (Reference) | 1.98 ± 0.02 | - | [1] |

Table 2: In Vivo Anti-inflammatory Activity of Selected Phenoxyacetic Acid Derivatives in Carrageenan-Induced Paw Edema

| Compound | Paw Thickness Inhibition (%) | Paw Weight Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |

| 5f | 63.35 | 68.26 | 61.04 | 60.58 | [1] |

| 7b | 46.51 | 64.84 | 64.88 | 57.07 | [1] |

| Celecoxib (Reference) | 41.65 | 68.15 | 63.52 | 60.16 | [1] |

| Mefenamic Acid (Reference) | 33.89 | 63.76 | 60.09 | 59.37 | [1] |

Antimicrobial Activity

Derivatives of phenoxyacetic acid have demonstrated notable activity against a range of bacterial and fungal pathogens. The substitutions on the phenoxy ring and modifications of the carboxylic acid moiety have been explored to optimize antimicrobial potency.

Table 3: Antibacterial Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Test Organism | Activity (Zone of Inhibition, mm) | MIC (µg/mL) | Reference |

| 2-(2-((4-methoxyphenyl)amino)methyl)phenoxy)acetic acid | Staphylococcus aureus | 19 | - | [2] |

| (E)-4-((2-(carboxymethoxy)benzylidene)amino)benzoic acid | Escherichia coli | 22 | - | [2] |

| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | Staphylococcus aureus | Good activity (qualitative) | - | [2] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | 20 | - | [2] |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acid | Mycobacterium smegmatis | - | 9.66 ± 0.57 | [2] |

| Ampicillin (Reference) | S. aureus, E. coli | 23-25 | - | [2] |

| Ciprofloxacin (Reference) | M. smegmatis | - | 6.67 ± 0.48 | [2] |

Anticonvulsant Activity

Recent studies have highlighted the potential of phenoxyacetic acid derivatives as novel anticonvulsant agents. The mechanism of action is thought to involve the modulation of inflammatory pathways in the central nervous system.

Table 4: Anticonvulsant Activity of Selected Phenoxyacetic Acid Derivatives in the Pentylenetetrazol (PTZ)-Induced Seizure Model

| Compound | Protection (%) | Mortality (%) | Relative Potency (%) vs. Valproic Acid | Reference |

| 7b | 100 | 0 | - | [3][4] |

| 5f | 90 | 10 | 150 | [3] |

| 5e | 80 | 10 | 133.33 | [3] |

| 10c | 80 | 20 | 133.33 | [3] |

| Valproic Acid (Reference) | - | - | 100 | [3] |

Anticancer Activity

The cytotoxic effects of phenoxyacetic acid derivatives against various cancer cell lines have also been investigated.

Table 5: In Vitro Cytotoxic Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acid | - | 4.8 ± 0.35 | [2] |

| 4-Cl-phenoxyacetic acid | Breast cancer cells | 0.194 ± 0.09 µg/mL | [2] |

| Derivative with antiproliferative activity | HeLa Cells | 1.64 ± 0.41 | [2] |

| Rosiglitazone (Reference) | - | 9.8 ± 0.4 | [2] |

| Cisplatin (Reference) | Breast cancer cells | 0.236 ± 0.07 µg/mL | [2] |

Free Fatty Acid Receptor 1 (FFA1) Agonism

Phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. FFA1 activation in pancreatic β-cells enhances glucose-stimulated insulin secretion.

Table 6: FFA1 Agonistic Activity of a Selected Phenoxyacetic Acid Derivative

| Compound | In Vitro Potency (EC50) | In Vivo Efficacy | Reference |

| Compound 5 | 10.5 nM (IP1 ELISA), 11.6 nM (Calcium flux) | Significant glucose lowering at 0.1 mg/kg in nSTZ rats | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of phenoxyacetic acid derivatives and key biological assays cited in this review.

General Synthesis of Phenoxyacetic Acid Derivatives

A common method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid ester, followed by hydrolysis of the ester.

Protocol: Synthesis of Phenoxyacetic Acid [6][7][8]

-

Step 1: Preparation of Sodium Phenoxide: Dissolve the desired substituted phenol (1 equivalent) in a suitable solvent such as ethanol or water. Add sodium hydroxide (1 equivalent) and stir the mixture at room temperature for 20-30 minutes.

-

Step 2: Preparation of Sodium Chloroacetate: In a separate flask, dissolve monochloroacetic acid (1.1 equivalents) in deionized water under an ice-water bath. Adjust the pH to 8-9 with a 30% sodium hydroxide solution.

-

Step 3: Condensation Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution. Reflux the reaction mixture at approximately 100-102°C for 2-5 hours.

-

Step 4: Acidification and Precipitation: After cooling the reaction mixture to room temperature, acidify to pH 1-2 with 2 M hydrochloric acid to precipitate the crude phenoxyacetic acid derivative.

-

Step 5: Purification: Filter the precipitate and wash it with dilute hydrochloric acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by dissolving in a basic solution, filtering, and re-precipitating with acid.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.[9][10]

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.

-

Prepare a 10X solution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Prepare the Arachidonic Acid/NaOH solution.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the diluted test inhibitor to the sample wells.

-

Add 10 µL of Assay Buffer to the Enzyme Control wells.

-

Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the Inhibitor Control wells.

-

Add 80 µL of the Reaction Mix to all wells.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

-

-

Measurement:

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

-

Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

-

Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.[2]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline or broth, matching the turbidity to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Application of Test Compounds:

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Allow the solvent to evaporate completely.

-

Place the impregnated discs onto the surface of the inoculated agar plates.

-

-

Controls: Place a disc impregnated with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ampicillin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which phenoxyacetic acid derivatives exert their effects is crucial for rational drug design and development.

Mechanism of COX-2 Inhibition

Phenoxyacetic acid-based NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective COX-2 inhibitors are designed to specifically target the inflammatory pathway while sparing the protective functions of COX-1.[11][12][13]

Caption: COX-2 Inhibition Pathway by Phenoxyacetic Acid Derivatives.

FFA1 Receptor Agonist Signaling Pathway

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor (GPCR) that is highly expressed in pancreatic β-cells. When activated by agonists, such as certain phenoxyacetic acid derivatives, FFA1 couples to the Gq subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion.[14][15][16]

Caption: FFA1 Receptor Agonist Signaling Pathway.

Conclusion and Future Directions

The diverse biological activities of phenoxyacetic acid derivatives underscore their importance as a privileged scaffold in medicinal chemistry. The research summarized in this guide highlights their potential as anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic agents. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship studies and advanced computational modeling. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles will be essential for their translation into clinical candidates. The continued exploration of this versatile chemical class holds significant promise for the development of novel therapeutics to address a range of unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Safety, handling, and MSDS for (2-Isopropylphenoxy)acetic acid

An In-depth Technical Guide to the Safety, Handling, and MSDS of (2-Isopropylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Isopropylphenoxy)acetic acid (CAS No: 25141-58-6), a compound of interest in various research and development applications. The following sections detail its hazards, safe handling procedures, and emergency protocols, supported by quantitative data, experimental guidelines, and visual aids to ensure a thorough understanding and a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (2-Isopropylphenoxy)acetic acid is presented in Table 1. This data is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.

Table 1: Physical and Chemical Properties of (2-Isopropylphenoxy)acetic acid

| Property | Value |

| CAS Number | 25141-58-6[1] |

| Molecular Formula | C₁₁H₁₄O₃[2] |

| Molecular Weight | 194.23 g/mol [3] |

| Appearance | Solid[3] |

| Melting Point | 114 - 119 °C (237 - 246 °F) |

| Flash Point | Not applicable[3] |

| Synonyms | 2-(2-Propan-2-ylphenoxy)acetate, 2-(2-Isopropylphenoxy)acetate[1] |

Hazard Identification and GHS Classification

(2-Isopropylphenoxy)acetic acid is classified as hazardous under the Globally Harmonized System (GHS). A summary of its hazard statements is provided in Table 2. Understanding these hazards is the first step in implementing appropriate safety measures.

Table 2: GHS Hazard Classification for (2-Isopropylphenoxy)acetic acid

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage (Category 1) | H318: Causes serious eye damage |

| Serious eye irritation | H319: Causes serious eye irritation[3] |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects |

The following diagram illustrates the GHS pictograms associated with these hazards.

References

Spectroscopic Profile of (2-Isopropylphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Isopropylphenoxy)acetic acid, a molecule of interest in various chemical and pharmaceutical research domains. The document presents available experimental data for Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS), alongside predicted data for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring such data are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2-Isopropylphenoxy)acetic acid.

Table 1: ¹H NMR Spectroscopic Data (Experimental)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.18 | s | 1H | -COOH |

| 7.26 - 6.73 | m | 4H | Ar-H |

| 4.69 | s | 2H | -OCH₂- |

| 1.25 | d, J = 6.9 Hz | 6H | -CH(CH₃)₂ |

| 3.20 (predicted) | sept | 1H | -CH(CH₃)₂ |

Data acquired on a 400 MHz instrument in CDCl₃. The chemical shift for the isopropyl methine proton was predicted based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | -COOH |

| ~155 | Ar-C-O |

| ~140 | Ar-C-CH(CH₃)₂ |

| ~127 | Ar-C (quaternary) |

| ~121 | Ar-C (tertiary) |

| ~115 | Ar-C (tertiary) |